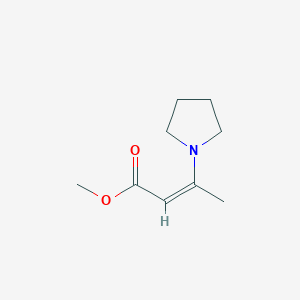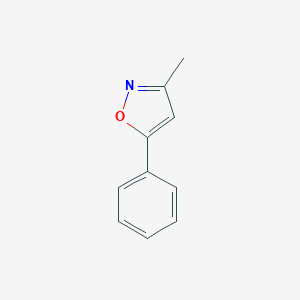
3-Methyl-5-phenylisoxazole
説明
3-Methyl-5-phenylisoxazole is a heteroaromatic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound features a five-membered isoxazole ring substituted with a phenyl group and a methyl group at the 5 and 3 positions, respectively. This structure has been shown to participate in a variety of chemical reactions and exhibits properties that make it a valuable compound in the field of organic chemistry .
Synthesis Analysis
The synthesis of derivatives of this compound has been explored in several studies. For instance, a series of substituted phenyl analogues of 3-methylisoxazoles were synthesized and evaluated for their antiviral activity against human rhinovirus serotypes . Another study focused on the synthesis of 5-hydroxy-3-phenyl-5-vinyl-2-isoxazoline, which can be converted to 3-phenyl-5-vinylisoxazole through dehydration-aromatization . These synthetic routes often involve the reaction of nitrile oxides with appropriate enolate ions or the reaction of N-methylhydroxylamine with β-oxoesters .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been determined using various techniques, including X-ray crystallography. The crystal structure of the α form of 3-hydroxy-5-phenylisoxazole revealed that the molecules are monoclinic with specific cell dimensions and that the molecular dimensions are in good agreement with those in the β form . Another study on 3-chloro-5-phenylisoxazole showed that the phenyl and isoxazole rings are twisted relative to each other, which has implications for the electronic properties of the molecule .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including electrophilic substitution and reactions with carbanions. Nitration of this compound occurs at the para-position of the phenyl group, and the kinetics and mechanism of this reaction have been studied in detail . The reactivity of this compound with electrophilic compounds has also been investigated, showing that different bases can lead to alkylated products at various positions on the isoxazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives have been characterized using spectroscopic methods such as IR, (1)H NMR, and (13)C NMR. A study on dihydroisoxazole derivatives provided insights into the effects of substituents on (13)C NMR chemical shifts, which were analyzed using various substituent parameters and regression analysis . The tautomerism of isoxazole compounds has also been examined, showing that 3-phenylisoxazol-5-ones exist as mixtures of tautomers in solution, and their basicity and acidity have been recorded .
科学的研究の応用
Nitration of Phenylisoxazoles : 3-Methyl-5-phenylisoxazole undergoes nitration as the conjugate acid at the para-position of the phenyl group, providing insights into its electrophilic substitution kinetics and mechanism (Katritzky, Konya, Tarhan, & Burton, 1975).
Reactivity with Electrophilic Compounds : This compound exhibits significant reactivity against electrophilic compounds in the presence of different bases, leading to various alkylated products. Such reactions highlight its potential in synthetic organic chemistry (Alberola, Calvo, Rodriguez, & Sañudo, 1992).
Synthesis and Catalysis : this compound derivatives have been synthesized and used as ligands in the preparation of palladium(II) complexes. These complexes showed high-turnover-number catalysis for C-C cross-coupling reactions in aqueous media, indicating potential applications in green chemistry (Bumagin, Kletskov, Petkevich, Kolesnik, Lyakhov, Ivashkevich, Baranovsky, Kurman, & Potkin, 2018).
Comparative Reactivity Studies : Comparative studies with isothiazole compounds revealed distinct reaction patterns, especially in regioselective reactions at the C-3 methyl group, providing valuable insights for chemical synthesis (Alberola, Calvo, Rodríguez, & Sañudo, 1995).
Microwave-Assisted Synthesis : this compound has been synthesized using continuous-flow microwave-heated microreactors, demonstrating an efficient method for its production, which is relevant for industrial-scale synthesis (Rodríguez, Juan, Gomez, Moreno, & Hoz, 2012).
Photochemical Reactions : Research has shown that this compound undergoes photo-induced solvent attack, leading to open-chain compounds as the main product. This finding is significant for understanding its photochemical properties (SatoTadashi, YamamotoKoichi, & FukuiKeitaro, 1973).
Pharmacological Applications : It's used as a structural basis for designing selective cyclooxygenase-1 (COX-1) inhibitors. The modifications on its isoxazole core were crucial for its selectivity and efficacy, indicating potential therapeutic applications (Vitale, Tacconelli, Perrone, Malerba, Simone, Scilimati, Lavecchia, Dovizio, Marcantoni, Bruno, & Patrignani, 2013).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure) with the target organs being the respiratory system .
特性
IUPAC Name |
3-methyl-5-phenyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-7-10(12-11-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYQIYSAUFWXQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10143518 | |
| Record name | Isoxazole, 3-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1008-75-9 | |
| Record name | Isoxazole, 3-methyl-5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methyl-5-phenylisoxazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80670 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoxazole, 3-methyl-5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10143518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-5-phenylisoxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main chemical characteristics of 3-methyl-5-phenylisoxazole?
A1: this compound is a heterocyclic compound containing both isoxazole and phenyl rings. It can undergo various reactions, particularly electrophilic substitutions, due to the presence of electron-rich aromatic rings. [, ]
Q2: How does this compound react with electrophilic compounds?
A2: The reactivity of this compound with electrophiles is influenced by the base used. [, ]
- n-Butyllithium (n-BuLi): Results in alkylation at both the C-4 position of the isoxazole ring and the C-3 methyl group. Dialkylation is also possible. [, ]
- Lithium diisopropylamide (LDA): Alkylation product distribution depends on the specific alkyl halide used. [, ]
- LDA-TMEDA: Leads to regioselective alkylation at the C-3 methyl group. [, ]
Q3: What is the regioselectivity of nitration in this compound?
A3: Nitration studies reveal that: []
- This compound undergoes nitration primarily at the para-position of the phenyl ring. []
- 5-Methyl-3-phenylisoxazole, an isomer, shows nitration at the meta-position of the phenyl ring when reacting as a conjugate acid, and at the para-position when reacting as a free base. []
Q4: Has this compound been investigated for biological activity?
A4: Yes, this compound has shown nematicidal activity against plant-parasitic nematodes, specifically Meloidogyne incognita and Rotylenchulus reniformis. [] Its activity was comparable to certain neem limonoids, natural nematicidal compounds. []
Q5: Are there any studies on metal complexes with this compound?
A5: Yes, research has explored the coordination chemistry of this compound with various metals, including:
- Group IIB metals: Studies have investigated the formation and properties of complexes with these metals. []
- Copper (II): Complexes with copper (II) have been synthesized and characterized. []
- Manganese (II): Coordination compounds with manganese (II) have been prepared and studied. []
Q6: Have there been any computational studies on this compound and its derivatives?
A6: Theoretical studies utilizing molecular mechanics (MM2) and extended Hückel molecular orbital (EHMO) calculations have been conducted on palladium(II) and platinum(II) complexes with this compound and other isoxazole derivatives. [, , ] These studies aimed to:
- Investigate potential antitumor activity by analyzing electronic structures and bonding properties. [, , ]
- Explore relationships between molecular structure, electronic properties, and biological activity. [, , ]
Q7: Can you provide details about the synthesis of this compound?
A7: One method involves the reaction of 4-phenylbut-3-en-2-one with hydroxylamine hydrochloride in the presence of a catalyst. [] Another approach utilizes the conversion of pyrimidines into isoxazoles. Specifically, reacting 6-methyl-4-phenylpyrimidine 1-oxide with hydroxylamine hydrochloride yields this compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



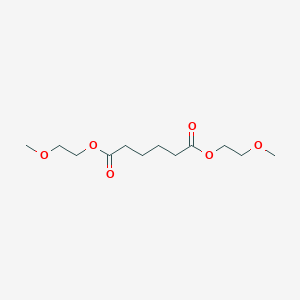
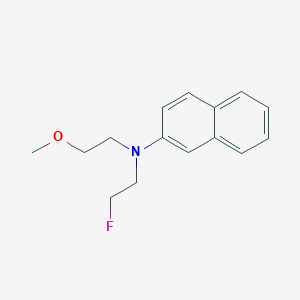
![Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, 16-nitro-](/img/structure/B94316.png)
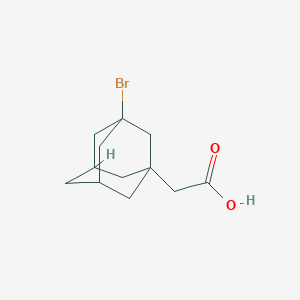
![1,6,6-Trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B94321.png)

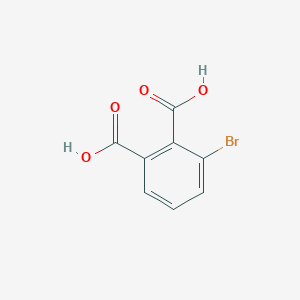
![[(Z)-[(E)-2-Methyl-1-phenylpent-1-en-3-ylidene]amino]urea](/img/structure/B94325.png)
![2-Naphthalenecarboxamide, 4-[[5-(aminocarbonyl)-2-methylphenyl]azo]-3-hydroxy-N-phenyl-](/img/structure/B94327.png)
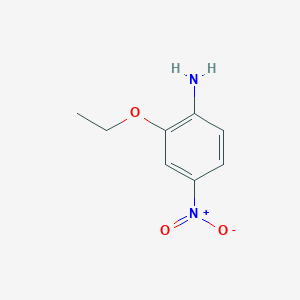
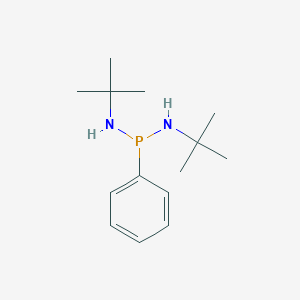
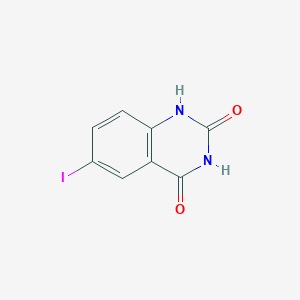
![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)
